1-(2-Methylphenyl)piperazine chemical properties
1-(2-Methylphenyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylphenyl)piperazine
Introduction
1-(2-Methylphenyl)piperazine, also known as 2-MPP, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] The piperazine moiety is a common scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, and for its role as a versatile linker to orient pharmacophoric groups.[2][3] Phenylpiperazine derivatives, in particular, have been extensively studied for their interactions with the central nervous system, often targeting serotonergic and dopaminergic receptors.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and pharmacological context of 1-(2-Methylphenyl)piperazine for researchers and professionals in drug development.
Physicochemical Properties
1-(2-Methylphenyl)piperazine is a solid at room temperature with properties that make it suitable for various chemical transformations. Its solubility in organic solvents like methanol facilitates its use in reaction media.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| CAS Number | 39512-51-1 | [1] |
| Appearance | White to yellow low melting solid | [1][6] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 136 °C | [1] |
| Density | 1.012 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 9.00 ± 0.10 (Predicted) | [6] |
Synthesis and Purification
The synthesis of N-aryl piperazines like 1-(2-Methylphenyl)piperazine is typically achieved through nucleophilic substitution reactions. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and the piperazine nitrogen under relatively mild conditions.[7] An alternative approach involves the direct reaction of an activated aryl precursor with piperazine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a common method for synthesizing N-aryl piperazines, adapted for 1-(2-Methylphenyl)piperazine. The reaction involves the coupling of 2-chlorotoluene with an excess of piperazine, where piperazine acts as both the nucleophile and the acid scavenger.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add piperazine (6 equivalents).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the piperazine.
-
Reactant Addition: While stirring under a nitrogen atmosphere, slowly add 2-chlorotoluene (1 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product and quench the reaction.
-
Extraction: Make the aqueous solution basic (pH > 12) with 1M NaOH. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
Experimental Protocol: Purification by Column Chromatography
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity.[9] A common system is dichloromethane (DCM) and methanol (MeOH).
-
Elution: Load the adsorbed crude product onto the column. Begin elution with 100% DCM, gradually increasing the methanol concentration to 10% (DCM:MeOH 90:10 v/v).[9] The addition of a small amount of triethylamine (Et₃N) (~1%) can prevent the product from tailing on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 1-(2-Methylphenyl)piperazine.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of 1-(2-Methylphenyl)piperazine.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. Techniques such as NMR, FTIR, and Mass Spectrometry provide detailed structural information, while HPLC is used for purity analysis.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (phenyl ring): ~6.8-7.2 ppm. Piperazine protons (N-CH₂): two distinct signals, ~2.6-3.2 ppm. Methyl protons (-CH₃): singlet, ~2.3 ppm. NH proton (piperazine): broad singlet, variable shift.[10][11] |
| ¹³C NMR | Aromatic carbons: ~120-150 ppm. Piperazine carbons: ~45-55 ppm. Methyl carbon: ~15-20 ppm. |
| FTIR (cm⁻¹) | N-H stretch: ~3300-3400 (secondary amine). C-H stretch (aromatic): ~3000-3100. C-H stretch (aliphatic): ~2800-3000. C=C stretch (aromatic): ~1500-1600. C-N stretch: ~1200-1300. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 177.26. |
Experimental Protocol: HPLC-UV Analysis for Purity Assessment
This protocol is adapted from validated methods for analyzing piperazine derivatives.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol.[12]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to determine the purity of the compound against a reference standard.
Visualization of Analytical Workflow
Caption: Standard workflow for the purity analysis of 1-(2-Methylphenyl)piperazine by HPLC-UV.
Chemical Reactivity and Pharmacological Significance
The chemical reactivity of 1-(2-Methylphenyl)piperazine is dominated by the secondary amine (N-H) of the piperazine ring. This nitrogen is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and reductive amination. This versatility makes it a valuable building block for creating libraries of compounds in drug discovery programs.[2]
Many phenylpiperazine derivatives exhibit psychoactive properties by modulating neurotransmitter systems.[4] For instance, related compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin receptor agonists and reuptake inhibitors.[5][12] While the specific profile of 1-(2-Methylphenyl)piperazine is less documented, its structure suggests potential activity as a central nervous system stimulant or modulator.[4][12] It is a precursor for synthesizing more complex molecules with potential therapeutic applications in neuroscience, such as treatments for depression or anxiety.[15]
Visualization of Role in Drug Development
Caption: Use of 1-(2-MPP) as a scaffold in the synthesis of new drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 1-(2-Methylphenyl)piperazine. The compound is classified as a skin and eye irritant.[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16][17] Use non-sparking tools, as vapor/air mixtures can be explosive with intense warming.[16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off immediately with soap and plenty of water.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The material is hygroscopic and should be protected from moisture.[16] Keep away from strong oxidizing agents and strong acids.[17]
References
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PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]
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PubMed. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Retrieved from [Link]
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